molecular formula C11H13Cl2N3 B2790307 [1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439897-80-9

[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2790307
CAS No.: 1439897-80-9
M. Wt: 258.15
InChI Key: YIUYSRJKYFWWBM-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClN2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Imidazole Derivatization: Starting with imidazole, the compound can be synthesized by reacting it with 3-chlorobenzyl chloride under specific reaction conditions, such as the presence of a strong base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • Reductive Amination: Another method involves the reductive amination of 3-chlorobenzylamine with 4-imidazolecarboxaldehyde in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Imidazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents on the imidazole ring.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is compared with other similar compounds, such as:

  • Imidazole derivatives: These compounds share the imidazole core but differ in their substituents and functional groups.

  • Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic rings.

  • Chlorobenzyl derivatives: Compounds containing chlorobenzyl groups with various heterocyclic structures.

Uniqueness: The uniqueness of 1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride lies in its specific combination of the imidazole ring and the chlorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUYSRJKYFWWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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